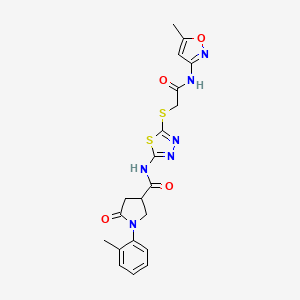

N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide

Description

N-(5-((2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidine-3-carboxamide core linked to a 1,3,4-thiadiazol-2-yl moiety via a thioether bridge. The structure incorporates a 5-methylisoxazole substituent on the aminoacetamide side chain and an o-tolyl (2-methylphenyl) group on the pyrrolidine ring.

Properties

IUPAC Name |

N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O4S2/c1-11-5-3-4-6-14(11)26-9-13(8-17(26)28)18(29)22-19-23-24-20(32-19)31-10-16(27)21-15-7-12(2)30-25-15/h3-7,13H,8-10H2,1-2H3,(H,21,25,27)(H,22,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBPXRYULAVWGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NOC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide is a complex organic compound with potential biological activities. Its structure incorporates multiple heterocyclic moieties, which are often associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Isoxazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.

- Thiadiazole Moiety : Often associated with enzyme inhibition and cytotoxicity.

- Pyrrolidine and Carboxamide Groups : Contribute to the compound's ability to interact with biological targets.

Preliminary studies suggest that this compound exhibits significant biological activity through the following mechanisms:

- Inhibition of Deubiquitylating Enzymes (DUBs) : DUBs play a critical role in protein degradation and signaling pathways. Inhibition of these enzymes can lead to altered cellular processes relevant to cancer and neurodegenerative diseases .

- Anticancer Activity : The structural characteristics suggest potential as an anticancer agent. Studies have indicated that thiazole and thiadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : The presence of isoxazole and thiadiazole rings has been linked to antimicrobial activities, making this compound a candidate for further exploration in drug development .

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Thiazole derivative | DUB inhibitor |

| Compound B | Isoxazole-containing | Anticancer agent |

| Compound C | Pyrazine-based | Anti-inflammatory |

Case Study 1: Anticancer Activity

A study examined the anticancer properties of compounds similar to this compound. The results demonstrated significant cytotoxicity against human glioblastoma U251 cells with IC50 values less than that of the standard drug doxorubicin .

Case Study 2: Enzyme Inhibition

Research on related thiazole compounds highlighted their ability to inhibit specific enzymes involved in cancer progression. For instance, compounds with similar structural motifs showed promising results in inhibiting DUBs, suggesting that the target compound may share this property .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

* Estimated based on analogous structures.

Pharmacological Inferences

The o-tolyl substituent introduces steric bulk near the pyrrolidine ring, which could hinder or enhance interactions depending on the target’s active site geometry. By contrast, the 2-methoxyphenyl group in offers both steric bulk and hydrogen-bonding via the methoxy oxygen. Trifluoromethyl (CF₃) in enhances metabolic stability and lipophilicity, a feature absent in the target compound but critical for oral bioavailability in drug design.

By comparison, the CF₃-containing analog (367.3 Da) aligns better with these guidelines.

Synthetic Accessibility :

- Synthesis routes for analogs (e.g., coupling with ethyl 2-bromoacetoacetate ) suggest that the target compound’s 5-methylisoxazole and thioether linkages may require multi-step protocols, increasing complexity vs. simpler derivatives like .

Q & A

Q. Advanced

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading) to identify optimal conditions. For example, highlights flow chemistry approaches for improving reaction efficiency .

- Controlled copolymerization techniques : Adapt methods from , such as adjusting monomer ratios and initiator concentrations for stepwise coupling reactions .

How should researchers address discrepancies in biological activity data across studies?

Q. Advanced

- Assay standardization : Ensure consistent pH, temperature, and cell line/vendor selection. notes pH-dependent antimicrobial activity in thiadiazole derivatives, which may explain variability .

- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting bioactivity.

- Control experiments : Include reference compounds (e.g., known kinase inhibitors) to benchmark activity .

What computational methods predict the compound’s biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GSK-3β, as demonstrated in for related oxadiazole derivatives .

- Pharmacophore mapping : Align structural features (e.g., hydrogen-bond acceptors in the thiadiazole ring) with known active sites .

What analytical techniques are critical for purity assessment?

Q. Basic

- HPLC with UV detection : Monitor retention times and peak symmetry.

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.

- TLC with dual solvent systems : Ensure no residual starting materials .

How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons. ’s comprehensive NMR data for oxadiazole-thiazolidine hybrids provides a reference framework .

- Solvent effects : Retest in deuterated DMSO or CDCl3 to assess solvent-induced shifts.

What in vitro models evaluate pharmacokinetic properties?

Q. Advanced

- Caco-2 cell monolayers : Assess intestinal permeability (Papp values).

- Liver microsomal assays : Measure metabolic stability (t1/2) using LC-MS/MS.

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis. ’s use of isoxazole derivatives as biological probes supports these models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.